molecular formula C5H2Br2N4O B15062835 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one

3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B15062835
M. Wt: 293.90 g/mol
InChI Key: AKEQDSBYNDZGKN-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C5H2Br2N4O. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one typically involves the bromination of pyrazolo[3,4-d]pyrimidin-4-one. One common method includes the reaction of pyrazolo[3,4-d]pyrimidin-4-one with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of bromine atoms, which can enhance its reactivity and potential as a versatile intermediate in organic synthesis. The bromine atoms also contribute to its biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H2Br2N4O

Molecular Weight

293.90 g/mol

IUPAC Name

3,6-dibromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H2Br2N4O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H2,8,9,10,11,12)

InChI Key

AKEQDSBYNDZGKN-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(NC2=O)Br)Br

Origin of Product

United States

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